

Terbium-161: A New Paradigm in Theranostic Radiopharmaceutical Development

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The landscape of targeted radionuclide therapy is undergoing a significant evolution, with **Terbium-161** (161 Tb) emerging as a highly promising theranostic agent. Possessing a unique decay profile that includes β^- particles, γ -radiation suitable for SPECT imaging, and a significant cascade of low-energy conversion and Auger electrons, 161 Tb offers a distinct therapeutic advantage over current standards like Lutetium-177 (177 Lu).[1][2][3] The emission of these short-range, high-energy electrons results in highly localized energy deposition, making 161 Tb exceptionally effective against single cancer cells and micrometastases—a critical factor in preventing disease relapse.[4][5][6] Preclinical and emerging clinical data, particularly from studies targeting prostate-specific membrane antigen (PSMA) and somatostatin receptors (SSTRs), consistently demonstrate superior anti-tumor efficacy and a favorable safety profile, positioning 161 Tb as a next-generation radionuclide poised to redefine cancer treatment.[7][8][9]

Core Properties of Terbium-161: A Comparative Overview

Terbium-161's potential as a premier theranostic radionuclide is rooted in its fundamental physical and nuclear properties, which offer both therapeutic and diagnostic capabilities. Its characteristics are often compared with Lutetium-177, the current workhorse in targeted radionuclide therapy.[4]



Physical and Decay Characteristics

¹⁶¹Tb has a half-life of approximately 6.95 days, which is comparable to that of ¹⁷⁷Lu, allowing for similar logistical and clinical workflows.[7][10][11] It decays via $β^-$ emission to stable Dysprosium-161 (¹⁶¹Dy).[11] What truly distinguishes ¹⁶¹Tb is its complex emission spectrum. In addition to the therapeutic $β^-$ particles, it emits gamma photons that are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, enabling patient-specific dosimetry and treatment monitoring.[11][12][13]

The most significant advantage of ¹⁶¹Tb lies in the co-emission of a substantial number of low-energy conversion and Auger electrons.[3][4][8] These electrons have a very short range (from nanometers to micrometers), depositing a high amount of energy in a highly localized volume. [4][14] This characteristic is particularly advantageous for eradicating microscopic tumor cell clusters and single circulating tumor cells, which are often missed by the longer-range beta particles of ¹⁷⁷Lu.[5][6] Dosimetric calculations have shown that this localized energy deposition can be more than double that of ¹⁷⁷Lu at short distances.[10]

Quantitative Data Summary

The following tables provide a structured comparison of the key quantitative properties of **Terbium-161** and Lutetium-177.

Physical Property	Terbium-161 (¹⁶¹ Tb)	Lutetium-177 (¹⁷⁷ Lu)	Reference(s)
Half-life (T ₁ / ₂)	6.953 days	6.65 days	[10][11]
Decay Mode	100% β-	100% β-	[10][12]
Average β ⁻ Energy (Eβ,av)	154 keV	134 keV	[1][2][12]

Table 1: Comparison of Physical Properties.



Emission Type	Terbium-161 (¹⁶¹ Tb)	Lutetium-177 (¹⁷⁷ Lu)	Reference(s)
Therapeutic Emissions			
β ⁻ Particles	Yes	Yes	[7]
Conversion Electrons (CE)	Abundant	Low	[4][7][8]
Auger Electrons (AE)	Abundant	Low	[4][7][8]
Total Electrons per Decay (>3 keV)	~2.27	~1.11 (at 1.0 keV)	[1][10][11]
Diagnostic Emissions (SPECT)			
Principal γ-ray Energy (Intensity)	48.9 keV (17.0%)74.6 keV (10.3%)	113 keV (6.17%)208 keV (10.36%)	[2][10]

Table 2: Comparison of Particle and Photon Emissions.

Dosimetry & Efficacy Data	Terbium-161 (¹⁶¹ Tb)	Lutetium-177 (¹⁷⁷ Lu)	Reference(s)
Absorbed Energy per Decay	~35-40% more than	Baseline	[5]
Cellular Absorbed Dose	~3-fold higher than	Baseline	[1]
Tumor Absorbed Dose ([161Tb]Tb-ART-101 vs [177Lu]Lu-PSMA-617)	1.7 ± 0.3 Gy/MBq	0.6 ± 0.1 Gy/MBq	[15]
IC₅₀ (cm09 conjugate)	4.5-fold lower (KB cells)1.7-fold lower (IGROV-1 cells)	Baseline	[16]

Table 3: Comparative Dosimetry and Preclinical Efficacy Data.



Production and Radiochemistry

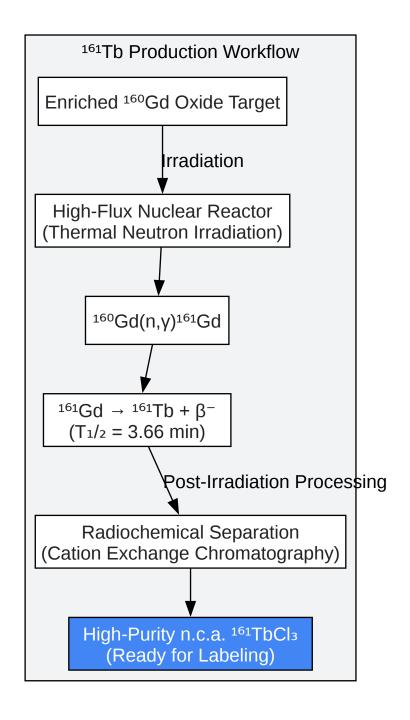
Reliable, high-purity production is paramount for the clinical translation of any radionuclide. ¹⁶¹Tb is produced efficiently in nuclear reactors, and its chemistry as a lanthanide allows for straightforward integration into established radiopharmaceutical workflows.

Radionuclide Production Workflow

The primary and most efficient method for producing no-carrier-added (n.c.a.) ¹⁶¹Tb is through the neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets in a high-flux nuclear reactor. [10][11][17] The process involves the following key steps:

- Neutron Capture: An enriched ¹⁶⁰Gd target captures a thermal neutron to become unstable Gadolinium-161 (¹⁶¹Gd).[11][17]
- Beta Decay: The short-lived 161 Gd ($T_1/_2 = 3.66$ min) rapidly undergoes β^- decay to form 161 Tb.[10]
- Radiochemical Separation: Following irradiation, ¹⁶¹Tb must be chemically separated from the unreacted ¹⁶⁰Gd target material.[10][17] This is typically achieved using cation exchange and extraction chromatography, yielding high-purity, n.c.a. ¹⁶¹TbCl₃ in a dilute HCl solution, ready for radiolabeling.[10]





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¹⁶¹Tb Production Workflow Diagram.

Mechanism of Action and Theranostic Principle

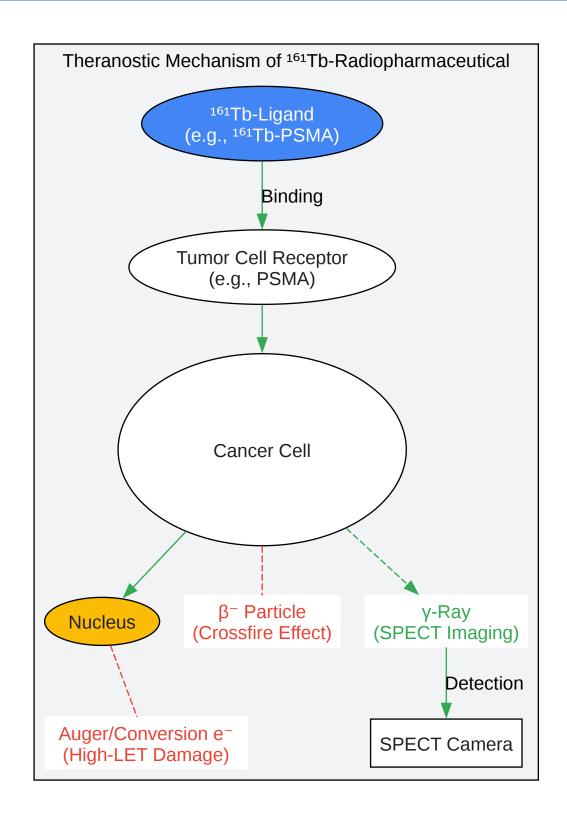
The theranostic potential of ¹⁶¹Tb is realized by conjugating it to a targeting molecule (e.g., a peptide or small molecule) that specifically binds to receptors overexpressed on cancer cells, such as PSMA on prostate cancer cells or SSTR2 on neuroendocrine tumor cells.[7][8]



Targeted Delivery and Cellular Effects

- Binding: The ¹⁶¹Tb-radiopharmaceutical is administered systemically and binds to the target receptor on the cancer cell surface.[8]
- Internalization: For many targeting agents, the receptor-ligand complex is internalized into the cell, bringing the ¹⁶¹Tb radionuclide in close proximity to the cell nucleus.
- Radiation Emission & Damage: Once localized at the tumor site, ¹⁶¹Tb decays, emitting its unique combination of radiation:
 - β- Particles: These electrons travel up to a few millimeters in tissue, delivering cytotoxic radiation to the target cell and adjacent tumor cells (a "crossfire" effect), which is effective for treating larger tumor masses.[5][18]
 - Auger/Conversion Electrons: These low-energy electrons travel only nanometers to micrometers.[14] Their high linear energy transfer (LET) deposits a dense field of radiation in a very small volume, causing complex and difficult-to-repair DNA double-strand breaks, leading to potent cell killing. This is especially effective for single cells and micrometastases.[6][19]
 - γ-Rays: Concurrently emitted gamma rays exit the body and are detected by a SPECT camera, allowing for visualization of the radiopharmaceutical's biodistribution and calculation of absorbed radiation doses in tumors and healthy organs.[11][12]





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Mechanism of 161Tb-based theranostics.

Experimental Protocols for Preclinical Evaluation



The preclinical assessment of a novel ¹⁶¹Tb-based radiopharmaceutical follows a standardized yet rigorous pathway to establish its safety, stability, and efficacy. The similar chemistry between terbium and lutetium allows for the adaptation of well-established protocols.[3]

Protocol: Radiolabeling of a DOTA-conjugated Peptide with ¹⁶¹Tb

This protocol describes a general method for labeling a DOTA-conjugated targeting molecule (e.g., PSMA-617, DOTATATE) with ¹⁶¹Tb.

Materials:

- No-carrier-added (n.c.a.) [¹6¹Tb]TbCl₃ in 0.05 M HCl.
- DOTA-conjugated peptide (1 mg/mL stock in ultrapure water).
- Sodium acetate buffer (0.1 M, pH 4.7).
- Gentisic acid solution (50 mg/mL, as a radioprotectant).
- Saline solution (0.9% NaCl).
- PD-10 or equivalent size-exclusion chromatography column for purification.
- Radio-TLC system for quality control.

Methodology:

- In a sterile reaction vial, combine 5-10 μ L of the peptide stock solution with 100 μ L of sodium acetate buffer.
- Add 5 µL of gentisic acid solution to prevent radiolysis.
- Add the required activity of [161Tb]TbCl3 (e.g., 50-100 MBq) to the vial.
- Incubate the reaction mixture at 40-95°C for 15-30 minutes. (Note: Optimal temperature and time depend on the specific peptide).[20]



- After incubation, perform quality control using radio-TLC to determine the radiochemical yield. A yield >98% is typically desired.[8]
- If necessary, purify the product using a size-exclusion column pre-conditioned with saline to remove any unbound ¹⁶¹Tb.
- The final product is sterile-filtered and diluted in saline for in vitro or in vivo use.

Protocol: In Vitro Cell Viability Assay

This assay compares the cytotoxic effects of [161Tb]Tb-ligand with its [177Lu]Lu-ligand counterpart on receptor-positive cancer cells.

Materials:

- Receptor-positive cancer cell line (e.g., PC-3 PIP for PSMA, AR42J for SSTR).[21][22]
- Receptor-negative control cell line (e.g., PC-3 flu).[21]
- · Complete cell culture medium.
- 96-well cell culture plates.
- [161Tb]Tb-ligand and [177Lu]Lu-ligand.
- Cell viability reagent (e.g., CellTiter-Glo®).
- · Luminometer.

Methodology:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of [161Tb]Tb-ligand and [177Lu]Lu-ligand in culture medium, ranging from ~0.01 MBq/mL to 10 MBq/mL.
- Replace the medium in the wells with the medium containing the radiopharmaceuticals.
 Include untreated cells as a control.



- Incubate the plates for 48-96 hours.
- At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
- Calculate the percentage of cell viability relative to untreated controls and plot doseresponse curves to determine the IC₅₀ (the concentration of radioactivity required to inhibit cell growth by 50%).[9][16]

Protocol: In Vivo Biodistribution Study

This study evaluates the uptake and clearance of the ¹⁶¹Tb-radiopharmaceutical in tumorbearing mice.

Materials:

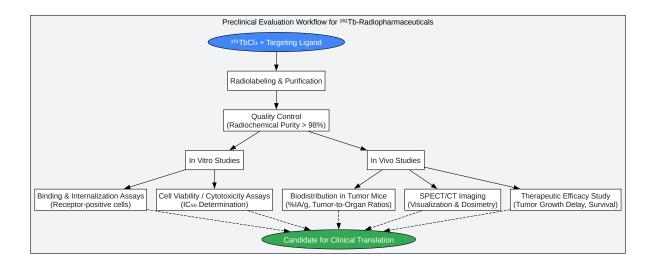
- Athymic nude mice bearing subcutaneous tumor xenografts (e.g., PC-3 PIP/flu tumors).[21]
- [161Tb]Tb-ligand (e.g., 5 MBq per mouse).[21]
- Anesthesia (e.g., isoflurane).
- Gamma counter for measuring radioactivity in tissues.

Methodology:

- When tumors reach an average volume of 100-200 mm³, randomize the mice into different groups for various time points (e.g., 1h, 4h, 24h, 48h, 96h post-injection).[21]
- Administer a defined activity of [161Tb]Tb-ligand (e.g., 5 MBq in 100 μL saline) to each mouse via intravenous tail vein injection.[21]
- At each designated time point, euthanize a group of mice (n=3-5 per group).[21]
- Collect blood and dissect key organs and tissues (tumor, kidneys, liver, spleen, bone, muscle, etc.).



- Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
- Calculate the uptake in each organ, typically expressed as the percentage of the injected activity per gram of tissue (% IA/g).[21]
- Analyze the data to determine tumor-to-organ ratios and clearance kinetics.



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Workflow for preclinical evaluation.



Clinical Evidence and Future Outlook

While preclinical data have been overwhelmingly positive, the translation of ¹⁶¹Tb into clinical practice is the ultimate validation of its potential. Several clinical trials are now underway, with initial results supporting the promise seen in laboratory studies.[3][8]

Key Clinical Trials

- The VIOLET Trial (NCT05521412): This landmark Phase I/II study is evaluating [161Tb]Tb-PSMA-I&T in patients with metastatic castration-resistant prostate cancer (mCRPC).[4][5][23] Early results presented at major oncology conferences have shown highly encouraging efficacy with a favorable safety profile.[4][24] The trial has established the safety and efficacy of 161Tb-PSMA therapy, noting significant PSA responses and no treatment-related deaths.[4]
- Neuroendocrine Tumor (NET) Studies: A Phase 1 trial is underway treating patients with metastasized NETs using a ¹⁶¹Tb-labeled somatostatin receptor antagonist (DOTA-LM3).[6]
 [25] This approach leverages both the superior therapeutic properties of ¹⁶¹Tb and the enhanced tumor targeting of SSTR antagonists over agonists.[25]

These trials are crucial for establishing the safety, dosimetry, and maximum tolerated dose of ¹⁶¹Tb-based agents in humans.[8][26] Initial dosimetry results from first-in-human studies have indicated favorable therapeutic indices compared to ¹⁷⁷Lu-based alternatives.[27]

Future Directions

The future of ¹⁶¹Tb in nuclear medicine is exceptionally bright. Key areas of ongoing and future development include:

- Expansion to Other Cancers: While prostate and neuroendocrine tumors are the initial focus, the versatility of ¹⁶¹Tb allows for its application in any cancer where a suitable targeting ligand exists.
- Combination Therapies: Exploring the synergistic effects of ¹⁶¹Tb-radiopharmaceuticals with other treatments like immunotherapy or DNA-damage repair inhibitors could further enhance therapeutic outcomes.



• The Terbium "Quadruplet": ¹⁶¹Tb is part of a unique family of terbium isotopes that includes ¹⁴⁹Tb (for alpha therapy), ¹⁵²Tb (for PET imaging), and ¹⁵⁵Tb (for SPECT imaging).[1][28] This "matched-pair" theranostic potential allows for identical chemical entities to be used for pre-therapeutic imaging (PET or SPECT), β⁻/Auger electron therapy (¹⁶¹Tb), and α-therapy (¹⁴⁹Tb), representing the ultimate vision of personalized medicine.[1]

Conclusion

Terbium-161 stands at the forefront of a new generation of theranostic radionuclides. Its unique decay characteristics, particularly the emission of Auger and conversion electrons, provide a clear radiobiological advantage for treating micrometastatic disease.[14] Supported by robust preclinical data and highly encouraging early clinical trial results, ¹⁶¹Tb-based radiopharmaceuticals are on a clear trajectory to offer a more effective and precise treatment option for a range of cancers. For researchers and drug developers, ¹⁶¹Tb represents not just an incremental improvement over ¹⁷⁷Lu but a potential paradigm shift in the field of targeted radionuclide therapy, promising improved outcomes for patients with hard-to-treat cancers.[7]

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